An In-Depth Technical Guide to Piperidin-4-YL(pyridin-2-YL)methanol (CAS No. 884504-89-6) for Researchers and Drug Development Professionals
An In-Depth Technical Guide to Piperidin-4-YL(pyridin-2-YL)methanol (CAS No. 884504-89-6) for Researchers and Drug Development Professionals
Abstract
Piperidin-4-YL(pyridin-2-YL)methanol, bearing the Chemical Abstracts Service (CAS) registry number 884504-89-6, represents a heterocyclic chemical entity of significant interest within the domain of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of this compound, addressing its chemical identity, potential synthetic strategies, plausible pharmacological applications, and essential analytical methodologies. While specific peer-reviewed literature on this exact molecule is nascent, this document leverages established principles of medicinal chemistry and data from structurally analogous compounds to offer a robust framework for researchers and drug development professionals. The guide is structured to provide not only foundational knowledge but also actionable insights for the synthesis, characterization, and exploration of the therapeutic potential of this and related molecular scaffolds.
Introduction: The Piperidine-Pyridine Scaffold - A Privileged Motif in Drug Discovery
The molecular architecture of Piperidin-4-YL(pyridin-2-YL)methanol combines two highly significant heterocyclic ring systems: piperidine and pyridine. Both are considered "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds and approved drugs.[1][2] The piperidine ring, a saturated heterocycle, often imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability, and provides a three-dimensional framework for precise substituent orientation.[1] Conversely, the aromatic pyridine ring can engage in various intermolecular interactions, such as hydrogen bonding and π-stacking, which are crucial for target binding.[3] The combination of these two moieties, connected by a methanol bridge, presents a unique topology with the potential for diverse biological activities. This guide will delve into the specifics of the title compound, providing a foundational understanding for its further investigation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The table below summarizes the key identifiers and calculated properties for Piperidin-4-YL(pyridin-2-YL)methanol.
| Property | Value | Source |
| CAS Number | 884504-89-6 | [4] |
| Molecular Formula | C₁₁H₁₆N₂O | [5] |
| Molecular Weight | 192.26 g/mol | [5] |
| IUPAC Name | (Piperidin-4-yl)(pyridin-2-yl)methanol | [5] |
| SMILES | C1CNCCC1C(O)C2=CC=CC=N2 | [4] |
Synthetic Strategies: A Roadmap to Piperidin-4-YL(pyridin-2-YL)methanol
Retrosynthetic Analysis
A retrosynthetic approach to Piperidin-4-YL(pyridin-2-YL)methanol suggests a key disconnection at the carbon-carbon bond between the piperidine and methanol moieties, or at the carbon-heteroatom bond of the piperidine nitrogen. A plausible retrosynthesis is depicted below:
Caption: Retrosynthetic analysis of Piperidin-4-YL(pyridin-2-YL)methanol.
Proposed Synthetic Protocol
Based on the retrosynthetic analysis, a detailed, step-by-step protocol for the synthesis of Piperidin-4-YL(pyridin-2-YL)methanol is proposed. This protocol is a self-validating system, with each step leading to a stable, characterizable intermediate.
Step 1: Protection of the Piperidine Nitrogen
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Rationale: The secondary amine of the piperidine ring is a reactive nucleophile and needs to be protected to prevent side reactions in subsequent steps. The tert-butyloxycarbonyl (Boc) group is a common and effective protecting group for this purpose.
-
Procedure:
-
Dissolve piperidin-4-one in a suitable solvent such as dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc)₂O and a base, such as triethylamine (TEA), to the solution.
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Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
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Work up the reaction to isolate the N-Boc-piperidin-4-one.
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Step 2: Wittig or Horner-Wadsworth-Emmons Reaction
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Rationale: To introduce the carbon that will become the methanol carbon, a one-carbon homologation is necessary. A Wittig or Horner-Wadsworth-Emmons reaction is a standard method for converting a ketone to an alkene.
-
Procedure:
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Prepare the appropriate ylide (e.g., from methoxymethyl)triphenylphosphonium chloride) or phosphonate reagent.
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React the ylide or phosphonate with N-Boc-piperidin-4-one in a suitable solvent like tetrahydrofuran (THF).
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This reaction will yield the corresponding enol ether.
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Step 3: Hydrolysis to the Aldehyde
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Rationale: The enol ether formed in the previous step can be readily hydrolyzed under acidic conditions to the corresponding aldehyde.
-
Procedure:
-
Treat the enol ether with a mild acid, such as aqueous hydrochloric acid (HCl), to afford N-Boc-piperidin-4-carbaldehyde.
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Step 4: Grignard or Organolithium Addition
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Rationale: The key carbon-carbon bond formation can be achieved by the nucleophilic addition of a pyridine-derived organometallic reagent to the aldehyde.
-
Procedure:
-
Prepare the Grignard reagent from 2-bromopyridine and magnesium turnings in THF or the organolithium reagent by halogen-metal exchange with n-butyllithium.
-
Add the freshly prepared N-Boc-piperidin-4-carbaldehyde to the organometallic solution at a low temperature (e.g., -78 °C).
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Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.
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Extract the product, N-Boc-piperidin-4-YL(pyridin-2-YL)methanol, with an organic solvent.
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Step 5: Deprotection of the Piperidine Nitrogen
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Rationale: The final step is the removal of the Boc protecting group to yield the target compound.
-
Procedure:
-
Dissolve the protected intermediate in a suitable solvent like DCM or dioxane.
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Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in dioxane.
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Stir the reaction at room temperature until the deprotection is complete.
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Neutralize the reaction mixture and extract the final product, Piperidin-4-YL(pyridin-2-YL)methanol.
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Caption: Proposed synthetic workflow for Piperidin-4-YL(pyridin-2-YL)methanol.
Potential Pharmacological Applications and Mechanism of Action
While the specific biological activity of Piperidin-4-YL(pyridin-2-YL)methanol has not been extensively reported, the structural motifs present in the molecule suggest several potential therapeutic applications.
Central Nervous System (CNS) Disorders
The piperidine scaffold is a common feature in many CNS-active drugs.[1] The ability of the piperidine ring to adopt various conformations allows it to interact with a wide range of receptors and transporters in the brain. Furthermore, the pyridine moiety can act as a hydrogen bond acceptor, a common interaction in ligand-receptor binding. For example, derivatives of (pyridin-2-yl)methanol have been investigated as novel and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and inflammation.[6]
Antimicrobial and Antifungal Activity
Compounds containing piperidine and pyridine rings have also shown promise as antimicrobial and antifungal agents.[7] The lipophilic nature of the piperidine ring can facilitate passage through microbial cell membranes, while the nitrogen atoms can interact with key enzymes or cellular components.
Anticancer Activity
The pyridine and piperidine moieties are also found in a number of anticancer agents.[1] These scaffolds can be functionalized to target specific kinases or other proteins involved in cell proliferation and survival.
Hypothesized Mechanism of Action:
Given the structural similarity to known pharmacologically active compounds, it is plausible that Piperidin-4-YL(pyridin-2-YL)methanol could act as a modulator of various receptors, ion channels, or enzymes. A potential mechanism of action could involve the hydrogen bonding of the methanol hydroxyl group and the pyridine nitrogen with amino acid residues in a target protein's binding site, while the piperidine ring provides a hydrophobic interaction and orients the molecule for optimal binding.
Caption: Potential mechanism of action for Piperidin-4-YL(pyridin-2-YL)methanol.
Analytical Characterization
The unambiguous identification and purity assessment of Piperidin-4-YL(pyridin-2-YL)methanol are critical for its use in any research or development setting. A combination of spectroscopic and chromatographic methods should be employed.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum would be expected to show characteristic signals for the protons on the piperidine and pyridine rings, as well as a distinct signal for the methine proton of the methanol bridge.[8]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule by providing a highly accurate mass measurement.
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Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the O-H stretch of the alcohol and the N-H stretch of the piperidine.[9]
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a suitable starting point for method development.
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Gas Chromatography (GC): GC could also be used for purity analysis, potentially after derivatization of the alcohol and amine functionalities to increase volatility.
Table of Expected Spectroscopic Data (Hypothetical):
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic protons (pyridine), aliphatic protons (piperidine), a methine proton (CH-OH), and exchangeable protons (OH, NH). |
| ¹³C NMR | Aromatic and aliphatic carbon signals, including a signal for the carbon bearing the hydroxyl group. |
| IR (cm⁻¹) | Broad O-H stretch (~3300), N-H stretch (~3200), C-H stretches (~2800-3000), and C=C/C=N stretches (~1500-1600). |
| HRMS (m/z) | [M+H]⁺ calculated for C₁₁H₁₇N₂O⁺: 193.1335; found: 193.13XX. |
Conclusion and Future Directions
Piperidin-4-YL(pyridin-2-YL)methanol (CAS No. 884504-89-6) is a compound with significant potential in drug discovery, owing to its constitution from privileged piperidine and pyridine scaffolds. While specific biological data for this molecule is currently limited, this guide has provided a comprehensive framework for its synthesis, characterization, and potential therapeutic applications based on established chemical and pharmacological principles. Future research should focus on the development and optimization of a scalable synthetic route, followed by a thorough in vitro and in vivo pharmacological evaluation to elucidate its biological activity and mechanism of action. The insights provided herein are intended to serve as a catalyst for such investigations, paving the way for the potential discovery of novel therapeutics.
References
-
The Oncolytic Efficacy and in Vivo Pharmacokinetics of methanol (Vacquinol-1) Are Governed by Distinct Stereochemical Features. PubMed. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
4-Piperidinemethanol. PubChem. [Link]
-
884504-89-6|Piperidin-4-yl(pyridin-2-yl)methanol. BIOFOUNT. [Link]
-
In vitro and in vivo antitumor activity of some synthesized 4-(2-pyridyl)-3-Thiosemicarbazides derivatives. ResearchGate. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. [Link]
-
Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed. [Link]
-
Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]
-
IR spectra of 4-piperidinemethanol solutions in the high (top, a) and... ResearchGate. [Link]
-
High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. [Link]
-
Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol. PubChem. [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]
-
Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. MDPI. [Link]
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study | MDPI [mdpi.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 884504-89-6|Piperidin-4-yl(pyridin-2-yl)methanol|Piperidin-4-yl(pyridin-2-yl)methanol| -范德生物科技公司 [bio-fount.com]
- 5. Piperidin-2-yl-(2-piperidin-1-ylquinolin-4-yl)methanol | C20H27N3O | CID 230608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy (1-Pyridin-2-ylmethylpiperidin-4-YL)methanol | 914349-21-6 [smolecule.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Caption: The parent structure highlighting the key rings and the chiral center.